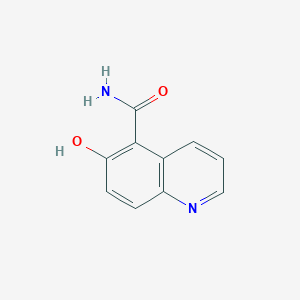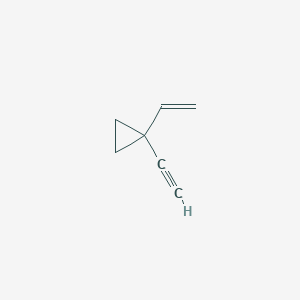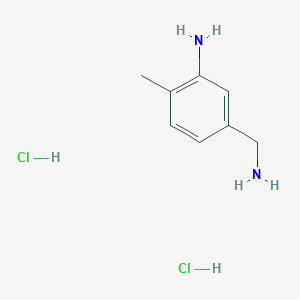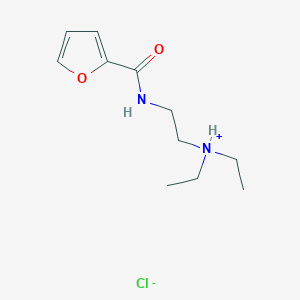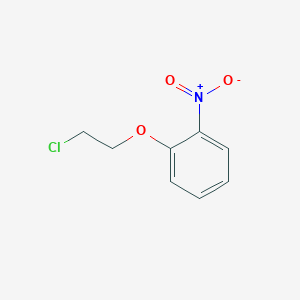![molecular formula C49H68N10O10S2 B012769 Octreotide[reduced] CAS No. 108102-46-1](/img/structure/B12769.png)
Octreotide[reduced]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octreotide[reduced] is a synthetic peptide derived from somatostatin, a hormone that regulates various physiological processes in the body. Octreotide[reduced] is a truncated form of octreotide, which has been modified to increase its stability and reduce its toxicity. This peptide has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, neuroscience, and endocrinology.
Mécanisme D'action
Octreotide[reduced] exerts its effects by binding to somatostatin receptors, which are present in various tissues throughout the body. By binding to these receptors, octreotide[reduced] inhibits the secretion of hormones and neurotransmitters, leading to a variety of physiological effects. Additionally, octreotide[reduced] has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-tumor effects.
Effets Biochimiques Et Physiologiques
Octreotide[reduced] has a number of biochemical and physiological effects, including inhibition of growth hormone secretion, suppression of insulin secretion, and modulation of neurotransmitter release. Additionally, octreotide[reduced] has been shown to induce apoptosis in cancer cells, leading to tumor regression.
Avantages Et Limitations Des Expériences En Laboratoire
Octreotide[reduced] has several advantages for use in laboratory experiments. It is stable, easily synthesized, and has a high affinity for somatostatin receptors. However, its effects can be variable depending on the tissue and receptor type, and its use may be limited by its high cost.
Orientations Futures
There are several potential future directions for research on octreotide[reduced]. One area of interest is the development of novel analogs with improved stability and potency. Additionally, further studies are needed to fully elucidate the mechanisms of action of octreotide[reduced] in different tissues and cell types. Finally, octreotide[reduced] may have potential applications in other areas of research, such as immunology and infectious diseases.
In conclusion, octreotide[reduced] is a promising peptide with a wide range of potential applications in scientific research. Its stability, potency, and ability to modulate various physiological processes make it an attractive candidate for further investigation. With continued research, octreotide[reduced] may become an important tool for understanding and treating a variety of diseases and conditions.
Méthodes De Synthèse
Octreotide[reduced] is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of amino acids to a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting peptide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product.
Applications De Recherche Scientifique
Octreotide[reduced] has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer, where octreotide[reduced] has been shown to inhibit the growth of various types of tumors, including neuroendocrine tumors and breast cancer. Octreotide[reduced] has also been investigated for its potential use in the treatment of acromegaly, a condition caused by excess growth hormone secretion. Additionally, octreotide[reduced] has been studied for its effects on the central nervous system, where it has been shown to modulate neurotransmitter release and improve cognitive function.
Propriétés
Numéro CAS |
108102-46-1 |
|---|---|
Nom du produit |
Octreotide[reduced] |
Formule moléculaire |
C49H68N10O10S2 |
Poids moléculaire |
1021.3 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S,3R)-1-[[(2R)-1-[[(2R,3R)-1,3-dihydroxybutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]hexanamide |
InChI |
InChI=1S/C49H68N10O10S2/c1-28(61)39(25-60)56-48(68)41(27-71)58-49(69)42(29(2)62)59-44(64)36(19-11-12-20-50)53-46(66)38(23-32-24-52-35-18-10-9-17-33(32)35)55-45(65)37(22-31-15-7-4-8-16-31)54-47(67)40(26-70)57-43(63)34(51)21-30-13-5-3-6-14-30/h3-10,13-18,24,28-29,34,36-42,52,60-62,70-71H,11-12,19-23,25-27,50-51H2,1-2H3,(H,53,66)(H,54,67)(H,55,65)(H,56,68)(H,57,63)(H,58,69)(H,59,64)/t28-,29-,34-,36+,37+,38-,39-,40+,41+,42+/m1/s1 |
Clé InChI |
CIUSIIWVMHENRE-OULOTJBUSA-N |
SMILES isomérique |
C[C@H]([C@@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@@H](CC4=CC=CC=C4)N)O |
SMILES |
CC(C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |
SMILES canonique |
CC(C(CO)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |
Séquence |
FCFWKTCT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





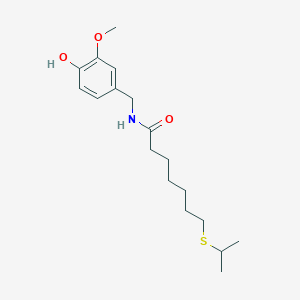
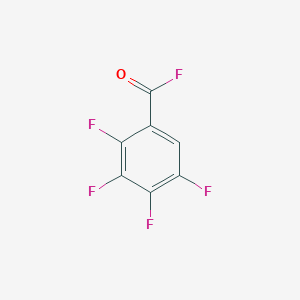
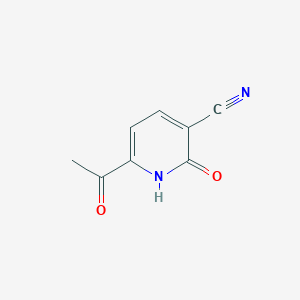
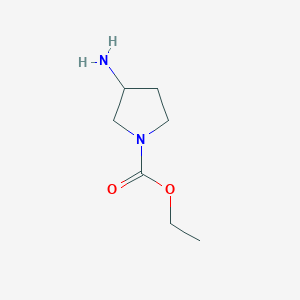
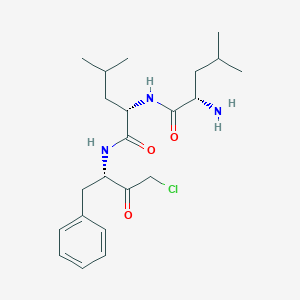
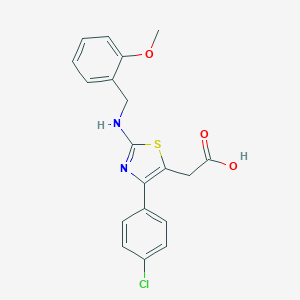
![(1alpha,3alpha,4alpha,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B12706.png)
